1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid
Overview
Description
1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number: 1203045-74-2 . It has a molecular weight of 233.29 . The IUPAC name for this compound is 1-(cyclopropylsulfonyl)-3-piperidinecarboxylic acid . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO4S/c11-9(12)7-2-1-5-10(6-7)15(13,14)8-3-4-8/h7-8H,1-6H2,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 233.29 . The IUPAC name for this compound is 1-(cyclopropylsulfonyl)-3-piperidinecarboxylic acid .Scientific Research Applications
Biodistribution and Radiation Dosimetry
The synthetic amino acid analog anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-18F-FACBC) demonstrates favorable biodistribution and radiation dosimetry in humans, making it a potential tracer for PET imaging. It shows good imaging potential with acceptable dosimetry, attributed to its nonmetabolized nature, which could be relevant for compounds like 1-(Cyclopropylsulfonyl)piperidine-3-carboxylic acid when applied in diagnostic imaging or targeted therapy (Nye et al., 2007).
Environmental Exposure Assessment
The study on environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children highlights the importance of assessing exposure to synthetic compounds in human populations. It shows widespread chronic exposure to these compounds, pointing to the necessity of monitoring environmental exposure levels of synthetic compounds like this compound, especially in vulnerable populations (Babina et al., 2012).
Synthetic Amino Acid Analogs in Imaging
Anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid's (anti-18F-FACBC) application in imaging brain tumors and its comparison with FDG in gliosarcoma models suggests a utility for similar compounds in enhancing diagnostic imaging capabilities. It underlines the potential of structurally related compounds for tumor localization and characterization, offering insights into how this compound could be developed for similar applications (Shoup et al., 1999).
Properties
IUPAC Name |
1-cyclopropylsulfonylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c11-9(12)7-2-1-5-10(6-7)15(13,14)8-3-4-8/h7-8H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMFTCLAUIDDFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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